1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Description
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone (molecular formula: C₁₉H₁₉FN₂O₂S) is a fluorinated imidazole derivative characterized by a 4,5-dihydroimidazole core substituted with a 3-fluorophenylmethylsulfanyl group at position 2 and a phenoxyethanone moiety at position 1. Its InChIKey and SMILES notations confirm the stereoelectronic influence of the fluorine atom on the phenyl ring and the sulfur-containing bridge, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-6-4-5-14(11-15)13-24-18-20-9-10-21(18)17(22)12-23-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWRNFQUYICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329000 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851865-25-3 | |
| Record name | 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then cyclized with ethyl chloroacetate to form the imidazole ring. The final step involves the reaction of the imidazole intermediate with phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a role in binding to metal ions or active sites of enzymes, while the phenoxyethanone moiety could interact with hydrophobic pockets in proteins. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of 4,5-dihydroimidazole derivatives, differing in substituents at the 1- and 2-positions. Below is a detailed comparison of key analogs:
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Activity and Stability
- Fluorine vs.
- Sulfanyl vs. Sulfonyl Groups : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility.
- Aromatic Moieties: The phenoxy group in the target compound contrasts with bromofuran () or naphthalenesulfonyl () groups, altering π-π stacking and steric interactions.
Biological Activity
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16F N2 O2 S
- Molecular Weight : 304.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and inflammatory responses.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cell survival or death.
Case Studies
-
Anticancer Studies : A study conducted on prostate cancer cell lines (DU-145) demonstrated that the compound significantly reduced cell viability, suggesting a potential role as an anticancer agent .
Cell Line Treatment Concentration (µM) Viability (%) DU-145 10 65 DU-145 20 40 DU-145 50 15 - Anti-inflammatory Effects : In a model of induced inflammation, treatment with the compound reduced inflammatory markers significantly compared to control groups .
Pharmacological Studies
Pharmacological evaluations have shown that the compound exhibits:
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IC50 values indicating its potency against various cancer cell lines.
Compound IC50 (µM) 1-[2-[(3-Fluorophenyl)... 15 Standard Chemotherapeutic Drug 10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
